molecular formula C11H23N3 B1363478 1-(2-Piperidin-1-yl-ethyl)-piperazine CAS No. 22763-65-1

1-(2-Piperidin-1-yl-ethyl)-piperazine

Cat. No. B1363478
Key on ui cas rn: 22763-65-1
M. Wt: 197.32 g/mol
InChI Key: NWWINQCALMSSFD-UHFFFAOYSA-N
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Patent
US04457931

Procedure details

To a mixture of anhydrous piperazine, 10.0 grams, (0.116 moles) and sodium carbonate (12.3 grams, 0.116 moles) in 70 cc of 1-pentanol brought to the boiling point, is added slowly over a period of four hours, N-(2-chloroethyl)piperidine, (11.3 grams; 0.077 moles) diluted with 150 cc of 1-pentanol. After boiling for an additional period of four hours, the mixture is allowed to cool, it is then filtered and evaporated under reduced pressure. The oily residue is subjected to column chromatography using methanol and concentrated ammonium hydroxide in the ratio of 95:5. The desired product is obtained as an oil, but after standing for a few hours, it solidifies. Melting point is 60°-62° from diisopropyl ether. It forms a picrate: melting point 235°-237° C. (from ethanol); Rf=0.21, (MeOH-NH4OH 9.5:0.5); IR (nujol) max: 3240, 2780, 2760, 1445, 1325, 1300, 1140, 1125, 1105, 865, 770 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].Cl[CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>C(O)CCCC>[N:16]1([CH2:15][CH2:14][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
12.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(CCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(CCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly over a period of four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
it is then filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCCCC1)CCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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